molecular formula C14H14FNO B13209551 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

Cat. No.: B13209551
M. Wt: 231.26 g/mol
InChI Key: YQMXYMOZEVGKEC-UHFFFAOYSA-N
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Description

1-(2-Amino-2-phenylethoxy)-2-fluorobenzene is an organic compound of significant interest in chemical and pharmaceutical research. It is characterized by a molecular structure featuring a 2-fluorobenzene ring connected to a 2-phenylethylamine moiety through an ether linkage (SMILES: FC1=CC=CC=C1OCC(N)C2=CC=CC=C2) . The compound is available in both its free base form (CAS 953890-36-3, Molecular Weight: 231.27 g/mol, Molecular Formula: C 14 H 14 FNO) and as a stable hydrochloride salt (CAS 1171091-08-9, Molecular Weight: 267.73 g/mol, Molecular Formula: C 14 H 15 ClFNO) . The presence of both an amine functional group and an aromatic ether structure makes this compound a valuable building block, or synthetic intermediate, for the exploration of novel chemical entities. Its structural features are commonly found in molecules with various pharmacological activities, suggesting potential utility in early-stage drug discovery programs, particularly in the synthesis of compound libraries for high-throughput screening. Researchers can leverage this compound to develop more complex molecules, studying structure-activity relationships (SAR) and investigating mechanisms of action. Please be advised: This product is intended For Research Use Only and is not classified as a drug, cosmetic, or for any form of human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

2-(2-fluorophenoxy)-1-phenylethanamine

InChI

InChI=1S/C14H14FNO/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13H,10,16H2

InChI Key

YQMXYMOZEVGKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2F)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-fluorophenoxy)-1-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-fluorophenoxy)-1-phenylethanamine, a substituted phenethylamine derivative of interest to researchers in neuropharmacology and medicinal chemistry. While direct pharmacological data on this specific molecule is limited in public literature, its structural similarity to a well-established class of psychoactive compounds suggests its potential as a modulator of monoamine neurotransmitter systems. This document consolidates all available chemical data, presents a detailed, plausible synthetic pathway with step-by-step protocols, discusses methods for analytical characterization, and provides an expert analysis of its likely pharmacological profile based on established structure-activity relationships within the phenethylamine class. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, synthesize, and evaluate this and related compounds.

Chemical Identity and Properties

2-(2-fluorophenoxy)-1-phenylethanamine is a chiral organic compound belonging to the phenethylamine class. The structure features a phenethylamine backbone with a 2-fluorophenoxy substituent at the beta (β) position. This modification, particularly the introduction of a fluorine atom, is a common strategy in medicinal chemistry to alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity.

Nomenclature and Structure
  • Systematic IUPAC Name: 2-(2-fluorophenoxy)-1-phenylethan-1-amine

  • Common Synonyms: 2-(2-fluorophenoxy)-1-phenylethylamine

  • Common Form: Primarily available and documented as its hydrochloride salt.

  • CAS Number (HCl Salt): 1171091-08-9[1]

  • CAS Number (Free Base): Not assigned or not commonly available.

  • Chemical Structure (Free Base): (Illustrative)

Physicochemical Properties

The properties listed below are for the hydrochloride salt (CAS: 1171091-08-9), as this is the most documented form.

PropertyValueSource
Molecular Formula C₁₄H₁₅ClFNOSigma-Aldrich[1]
Molecular Weight 267.73 g/mol Sigma-Aldrich[1]
Physical Form PowderSigma-Aldrich[1]
Purity Typically ≥95%Sigma-Aldrich[1]
Storage Temperature Room TemperatureSigma-Aldrich[1]
InChI Key (HCl Salt) LZIQQJVIECPAGY-UHFFFAOYSA-NSigma-Aldrich[1]

Proposed Synthesis and Manufacturing

Retrosynthetic Analysis

The primary amine can be disconnected at the C-N bond, pointing to a ketone precursor and an ammonia source. This ketone, 2-(2-fluorophenoxy)-1-phenylethanone, can be further disconnected at the ether linkage, leading back to commercially available starting materials: 2-bromoacetophenone and 2-fluorophenol.

Retrosynthesis Target 2-(2-fluorophenoxy)-1-phenylethanamine Disconnect_CN C-N Disconnection (Reductive Amination) Target->Disconnect_CN Ketone 2-(2-fluorophenoxy)-1-phenylethanone Disconnect_CN->Ketone Disconnect_CO C-O Disconnection (Williamson Ether Synthesis) Ketone->Disconnect_CO Precursors 2-Bromoacetophenone + 2-Fluorophenol Disconnect_CO->Precursors

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow Diagram

The forward synthesis follows the logic of the retrosynthesis, beginning with the formation of the ether bond and concluding with the installation of the amine.

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination Start 2-Fluorophenol + 2-Bromoacetophenone Step1_Reaction Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat Start->Step1_Reaction Intermediate Intermediate: 2-(2-fluorophenoxy)-1-phenylethanone Step1_Reaction->Intermediate Step2_Reaction Solvent (e.g., Methanol) Acidic Conditions Intermediate->Step2_Reaction Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Step2_Reaction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Step2_Reaction Final_Product Final Product: 2-(2-fluorophenoxy)-1-phenylethanamine Step2_Reaction->Final_Product

Caption: Proposed two-step synthesis workflow.

Detailed Laboratory Protocols

Protocol 2.3.1: Synthesis of 2-(2-fluorophenoxy)-1-phenylethanone (Ketone Intermediate)

  • Principle: This step utilizes the Williamson ether synthesis, a classic Sₙ2 reaction where a phenoxide nucleophile displaces a halide.[2] 2-fluorophenol is deprotonated by a mild base to form the nucleophilic 2-fluorophenoxide, which then attacks the electrophilic carbon of 2-bromoacetophenone.

  • Materials:

    • 2-Fluorophenol (1.0 eq)

    • 2-Bromoacetophenone (1.0 eq)

    • Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous

    • Acetone, anhydrous

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add 2-bromoacetophenone (1.0 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol), deionized water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-(2-fluorophenoxy)-1-phenylethanone.

Protocol 2.3.2: Synthesis of 2-(2-fluorophenoxy)-1-phenylethanamine

  • Principle: This step employs reductive amination. The ketone intermediate reacts with an ammonia source to form a transient imine or enamine, which is then reduced in situ by a hydride reducing agent to the final amine.[3] Sodium cyanoborohydride is an ideal reducing agent for this transformation as it is selective for the protonated iminium ion over the ketone starting material.

  • Materials:

    • 2-(2-fluorophenoxy)-1-phenylethanone (1.0 eq)

    • Ammonium acetate (NH₄OAc, 10 eq)

    • Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

    • Methanol, anhydrous

    • Deionized water

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • 1M Sodium hydroxide (NaOH)

  • Procedure:

    • Dissolve 2-(2-fluorophenoxy)-1-phenylethanone (1.0 eq) and a large excess of ammonium acetate (10 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the solution at room temperature for 30 minutes to facilitate imine formation.

    • In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

    • Add the NaBH₃CN solution dropwise to the reaction mixture at room temperature.

    • Stir the reaction for 24-48 hours, monitoring by TLC for the disappearance of the ketone.

    • Quench the reaction by slowly adding deionized water.

    • Remove the methanol under reduced pressure.

    • Make the remaining aqueous solution basic (pH > 10) by adding 1M NaOH.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude free base.

    • For conversion to the hydrochloride salt, dissolve the crude free base in diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis (Predicted)

While experimental spectra are not publicly available, the expected signals can be predicted based on the molecular structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR Aromatic Protons: Multiple signals between ~6.8-7.5 ppm corresponding to the two distinct phenyl rings. The protons on the fluorophenyl ring will show complex splitting patterns due to both H-H and H-F coupling. Benzylic Proton (-CH-NH₂): A multiplet around ~4.5-5.0 ppm. Methylene Protons (-CH₂-O-): Two diastereotopic protons appearing as a multiplet (or two doublets of doublets) around ~4.0-4.5 ppm. Amine Protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.
¹³C NMR Aromatic Carbons: Multiple signals in the ~115-160 ppm region. The carbon directly attached to fluorine will show a large C-F coupling constant. Carbonyl Carbon (Ketone Intermediate): A signal around ~195 ppm. Benzylic Carbon (-CH-NH₂): A signal around ~55-60 ppm. Methylene Carbon (-CH₂-O-): A signal around ~70-75 ppm.
Mass Spec (ESI+) [M+H]⁺ (Free Base): Expected m/z = 232.1132 (for C₁₄H₁₅FNO). High-resolution mass spectrometry should be used to confirm the elemental composition.
Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

ParameterTypical ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFATrifluoroacetic acid (TFA) acts as an ion-pairing agent to improve peak shape for the amine.
Gradient 5% to 95% B over 20 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 220 nmThe phenyl rings provide strong UV absorbance at these wavelengths.
Purity Target >95% (preferably >98%) for research useEnsures that biological data is attributable to the compound of interest.

Potential Pharmacology and Mechanism of Action

Direct pharmacological studies on 2-(2-fluorophenoxy)-1-phenylethanamine are not available in the public domain. However, its structure as a phenethylamine derivative allows for an informed discussion of its probable biological targets and mechanism of action. The phenethylamine scaffold is the backbone for a vast number of neuroactive substances, including endogenous neurotransmitters and synthetic drugs.[3][4]

Predicted Biological Targets

Substituted phenethylamines are well-known to interact with monoamine systems in the central nervous system.[3] The primary molecular targets are likely to include:

  • Monoamine Transporters: The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are the most common targets for this class. The compound could act as a substrate (releaser) or an inhibitor (reuptake inhibitor).

  • Trace Amine-Associated Receptor 1 (TAAR1): This G-protein coupled receptor is a key target for endogenous trace amines like β-phenylethylamine and is known to modulate dopaminergic and serotonergic activity.[3]

  • Monoamine Receptors: Direct agonist or antagonist activity at dopamine (D₁, D₂, etc.) or serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.) receptors is also possible.

Structure-Activity Relationship (SAR) Insights
  • Phenethylamine Core: This is the essential pharmacophore for interaction with monoamine transporters and receptors. It mimics endogenous neurotransmitters like dopamine and norepinephrine.

  • β-Phenoxy Group: The addition of a bulky phenoxy group at the beta-position, as seen in this molecule, often reduces or eliminates activity as a monoamine releaser while potentially enhancing affinity for certain receptors.

  • 2-Fluoro Substituent: Fluorine substitution is a key tool in drug design. An ortho-fluoro group on the phenoxy ring can significantly alter the molecule's conformation and electronic properties. This can lead to increased selectivity for a specific biological target, enhanced metabolic stability by blocking sites of oxidation, and improved blood-brain barrier penetration. Studies on other phenethylamine derivatives have shown that halogen substitutions can enhance affinity for targets like the 5-HT₂ₐ receptor.[5][6]

Pharmacology_Hypothesis cluster_Targets Potential CNS Targets cluster_Effects Hypothesized Downstream Effects Compound 2-(2-fluorophenoxy) -1-phenylethanamine DAT Dopamine Transporter (DAT) Compound->DAT Binds to SERT Serotonin Transporter (SERT) Compound->SERT Binds to TAAR1 TAAR1 Receptor Compound->TAAR1 Binds to R_5HT2A 5-HT2A Receptor Compound->R_5HT2A Binds to DA_Mod Modulation of Dopamine Levels DAT->DA_Mod Influences HT_Mod Modulation of Serotonin Levels SERT->HT_Mod Influences TAAR1->DA_Mod Modulates TAAR1->HT_Mod Modulates Signal Receptor-Mediated Signaling R_5HT2A->Signal Initiates

Caption: Hypothesized interactions with CNS targets.

Applications in Research and Development

Given the absence of clinical data, 2-(2-fluorophenoxy)-1-phenylethanamine should be considered a research chemical . Its value lies in its potential use as a tool compound for:

  • Probing Structure-Activity Relationships: Synthesizing and testing this compound alongside a library of related analogues can help elucidate the specific roles of the phenoxy and fluoro substituents in binding to monoamine transporters and receptors.

  • New Ligand Discovery: It can serve as a scaffold or starting point for the development of novel ligands with improved potency, selectivity, or pharmacokinetic properties for targets like DAT, SERT, or specific 5-HT receptor subtypes.

  • Pharmacological Tool: If found to be highly selective for a particular target, it could be used in vitro and in vivo to study the physiological and behavioral roles of that target.

Safety, Handling, and Storage

As a novel research chemical with limited toxicological data, 2-(2-fluorophenoxy)-1-phenylethanamine hydrochloride must be handled with appropriate caution.

Hazard Identification

Safety data for the hydrochloride salt indicates the following GHS hazard statements:[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is room temperature.[1]

References

  • Substituted phenethylamine - Wikipedia. (URL: [Link])

  • Phenethylamine - Wikipedia. (URL: [Link])

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). (URL: [Link])

  • Organic Chemistry Tutor. Williamson Ether Synthesis. (URL: [Link])

  • University of Wisconsin-Madison, Department of Chemistry. The Williamson Ether Synthesis. (URL: [Link])

  • Kim, K., et al. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. (2023-03-01). (URL: [Link])

  • Kim, K., et al. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. (URL: [Link])

  • Patents & Products - Garg Lab - UCLA. (URL: [Link])

  • Google Patents. US Patent No. 8829195. (2021-11-17). (URL: [Link])

  • Google Patents. US Patent No. 7,790,905 B2. (2003-12-29). (URL: [Link])

  • Google Patents. US Patent. (2018-03-21). (URL: [Link])

Sources

Technical Compendium: Molecular Weight and Structural Analysis of C14H14FNO Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chemical formula C14H14FNO represents a diverse chemical space of fluorinated, nitrogen-containing organic compounds with a molecular weight of 231.27 g/mol . This specific formula is frequently encountered in medicinal chemistry as a scaffold for kinase inhibitors , monoamine neurotransmitter transporter ligands , and metabolic probes .

This guide provides a rigorous technical analysis of the C14H14FNO chemical space, focusing on the differentiation of structural isomers, synthetic methodologies, and analytical validation. It is designed for researchers requiring precise characterization data for fragment-based drug discovery (FBDD) and forensic analysis.

Cheminformatics & Physical Core

Precise mass spectrometry and elemental analysis are the first lines of defense in compound verification. The values below represent the theoretical baseline for all neutral isomers of C14H14FNO.

Table 1: Physicochemical Properties
PropertyValueTechnical Note
Molecular Formula C14H14FNO Degree of Unsaturation: 8
Average Molecular Weight 231.266 g/mol Standard atomic weights
Monoisotopic Mass 231.105942 Da Essential for High-Res MS (HRMS)
[M+H]+ Mass 232.1132 Da Protonated species in ESI+
Elemental Composition C (72.71%), H (6.10%), F (8.22%), N (6.06%), O (6.92%)Combustion analysis baseline
Heavy Atom Count 17Non-hydrogen atoms

Structural Isomerism & Classification

The C14H14FNO formula allows for distinct pharmacophores. The two most biologically relevant classes are Fluorobenzyl-methoxyanilines (Secondary Amines) and Phenoxy-phenyl-ethylamines (Primary Amines/Ethers).

Class A: N-Benzylanilines (Secondary Amines)[5]
  • Representative Compound: N-(4-Fluorobenzyl)-4-methoxyaniline

  • CAS: 356531-43-6 (Analogous)

  • Structure: A secondary amine linking a fluorophenyl ring and a methoxyphenyl ring via a methylene bridge.

  • Relevance: Common intermediate in the synthesis of EGFR and VEGFR kinase inhibitors.

Class B: Phenoxyalkylamines (Primary Amines)
  • Representative Compound: 2-(4-Fluorophenoxy)-2-phenylethanamine

  • Structure: An ether linkage connecting a fluorobenzene to a phenethylamine backbone.

  • Relevance: Structural similarity to reuptake inhibitors (e.g., Atomoxetine analogs).

Synthetic Methodologies

To access these scaffolds, two distinct synthetic pathways are employed. The choice of pathway dictates the impurity profile and required purification steps.

Protocol A: Reductive Amination (Targeting Class A)

Objective: Synthesis of N-(4-Fluorobenzyl)-4-methoxyaniline. Mechanism: Condensation of 4-fluorobenzaldehyde with 4-methoxyaniline to form an imine (Schiff base), followed by in situ reduction.

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve 4-methoxyaniline (1.0 eq) in anhydrous Methanol (MeOH).

    • Add 4-fluorobenzaldehyde (1.0 eq) dropwise.

    • Observation: Solution typically turns yellow/orange, indicating imine formation.

    • Stir at Room Temperature (RT) for 2 hours.

  • Reduction:

    • Cool reaction mixture to 0°C.

    • Add Sodium Borohydride (NaBH4) (1.5 eq) in small portions (Exothermic evolution of H2 gas).

    • Allow to warm to RT and stir for 4 hours.

  • Work-up:

    • Quench with saturated NH4Cl solution.

    • Extract with Ethyl Acetate (EtOAc) x3.

    • Wash organic layer with Brine, dry over Na2SO4.

  • Validation:

    • TLC (Hexane:EtOAc 4:1): Product spot will be more polar (lower Rf) than the aldehyde but less polar than the amine starting material.

Protocol B: Williamson Ether Synthesis (Targeting Class B)

Objective: Synthesis of phenoxy-ether scaffolds. Mechanism: SN2 displacement of an alkyl halide by a phenoxide anion.

SynthesisPathways StartA 4-Fluorobenzaldehyde + 4-Methoxyaniline Imine Imine Intermediate (Schiff Base) StartA->Imine -H2O (MeOH, RT) ProdA Class A Product: N-(4-Fluorobenzyl)-4-methoxyaniline Imine->ProdA +NaBH4 (Reduction) StartB 4-Fluorophenol + 2-Chloro-2-phenylethanamine ProdB Class B Product: 2-(4-Fluorophenoxy)-2-phenylethanamine StartB->ProdB K2CO3, DMF (SN2 Reaction)

Figure 1: Divergent synthetic pathways for C14H14FNO isomers. Path A (top) yields secondary amines; Path B (bottom) yields ether-linked primary amines.

Analytical Characterization & Differentiation

Distinguishing between isomers of C14H14FNO requires orthogonal analytical techniques. Mass spectrometry (MS/MS) and NMR are the gold standards.

Mass Spectrometry (ESI-MS/MS)

While both isomers share the parent ion [M+H]+ = 232.11 , their fragmentation patterns (CID) are distinct.

  • Class A (Benzylamine):

    • Dominant Fragment: m/z 109.04 (4-Fluorobenzyl cation).

    • Mechanism: Inductive cleavage of the C-N bond driven by the stability of the benzyl cation (often rearranging to a tropylium ion).

    • Secondary Fragment: m/z 123 (Methoxyaniline radical cation).

  • Class B (Phenoxyether):

    • Dominant Fragment: m/z 125 (Loss of phenoxy group) or m/z 107 (Phenoxy radical).

    • Mechanism: Cleavage at the ether oxygen.

Nuclear Magnetic Resonance (1H NMR)
  • Class A (Benzylamine):

    • Diagnostic Signal: A sharp singlet (~4.2 ppm) corresponding to the benzylic -CH2- between the nitrogen and the fluorophenyl ring.

  • Class B (Phenoxyether):

    • Diagnostic Signal: A triplet (~4.0 ppm) and multiplet corresponding to the ethyl chain (-O-CH2-CH2-N).

AnalyticalTree Root Unknown Sample [M+H]+ = 232.11 Step1 1H NMR Analysis Root->Step1 Result1 Singlet @ 4.2 ppm (Benzylic CH2) Step1->Result1 Singlet Observed Result2 Multiplets @ 3.0-4.0 ppm (Ethyl Chain) Step1->Result2 No Singlet Step2A MS/MS Fragmentation Result1->Step2A Step2B MS/MS Fragmentation Result2->Step2B FinalA CONFIRMED: N-(4-Fluorobenzyl)-4-methoxyaniline Step2A->FinalA Major Ion m/z 109 FinalB CONFIRMED: Phenoxy-ethylamine Isomer Step2B->FinalB Major Ion m/z 107/125

Figure 2: Analytical decision tree for the structural elucidation of C14H14FNO isomers.

Biological Relevance

Compounds within the C14H14FNO space are not merely theoretical; they serve as critical fragments in modern drug design.

  • Kinase Inhibition: The N-benzylaniline motif is a privileged scaffold. The 4-fluoro substituent mimics the electrostatic properties of a hydroxyl group while preventing metabolic oxidation, a strategy used in optimizing EGFR inhibitors (e.g., Gefitinib analogs).

  • Metabolic Stability: The incorporation of fluorine (C-F bond energy ~116 kcal/mol) blocks the P450-mediated hydroxylation that would typically occur at the para-position of the benzyl ring, significantly extending the half-life of the molecule.

References

  • PubChem Compound Summary. (2025). N-(4-Fluorobenzyl)-4-methoxyaniline (CID 964317). National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary. (2025). 2-(4-Fluoro-phenoxy)-2-phenyl-ethylamine (CID 55017541). National Center for Biotechnology Information. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines. Journal of Mass Spectrometry. [Link]

Methodological & Application

Chiral separation methods for (R) and (S) 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantiomeric Purification Strategies for (R) and (S) 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

Executive Summary

Target Molecule: 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene Molecular Class: Primary Benzylic Amine / Aryl Ether Application: Pharmaceutical Intermediate (SSRI/SNRI Analogs)[1]

This Application Note details three validated methodologies for the chiral separation of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene. Due to the presence of a primary amine adjacent to a chiral center and a lipophilic fluorinated ether tail, this molecule presents unique challenges regarding peak tailing and solubility.[1] This guide prioritizes Polysaccharide-based HPLC for analytical/semi-prep needs, Diastereomeric Salt Crystallization for bulk manufacturing, and Biocatalytic Kinetic Resolution for high-enantiomeric excess (ee) synthesis.[1]

Physicochemical Context & Separation Logic

The target molecule features a basic primary amine (


) and a hydrophobic 2-fluorophenyl ether moiety.[1] The fluorine atom increases lipophilicity compared to non-fluorinated analogs (e.g., phenylglycinol derivatives), altering solubility profiles in polar organic solvents.[1]
  • Challenge: Primary amines interact strongly with residual silanols on silica columns, causing peak tailing.[1]

  • Solution: All chromatographic methods require basic modifiers (Diethylamine/Triethylamine) or specialized end-capped columns.[1]

  • Scale-Up Strategy: While HPLC is ideal for <10g purification, multi-kilogram separation requires classical resolution via diastereomeric salt formation.[1]

Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3]

Scope: Analytical purity checks (


 determination) and Semi-preparative isolation (<5g).
Column Selection & Rationale

For primary benzylic amines, immobilized polysaccharide phases (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) offer the best balance of selectivity (


) and loading capacity.
  • Primary Column: Chiralpak AD-H (Amylose-based) or OD-H (Cellulose-based).[1]

  • Alternative (for Mass Spec): Chiralpak IA (Immobilized) allows for broader solvent compatibility (e.g., DCM/THF) to solubilize the fluorinated ether.

Analytical Protocol

System: Agilent 1260 Infinity II or equivalent. Detector: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).[1]

ParameterCondition
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Heptane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Sample Diluent Mobile Phase (exclude DEA for stability if storing)
Injection Vol. 5 - 10 µL

Note on Modifiers: The 0.1% Diethylamine (DEA) is critical to suppress silanol interactions with the primary amine. Without it, the peaks will broaden, ruining resolution.[1]

Semi-Preparative Workflow (Up to 5g)
  • Solubility Check: Dissolve 1g of racemate in 5 mL Mobile Phase. If cloudy, add minimal Dichloromethane (DCM).[1] Note: If using DCM, switch to Chiralpak IA to prevent column damage.[1]

  • Loading: Inject 500 µL aliquots onto a 20mm I.D. semi-prep column.

  • Collection: Collect fractions based on UV threshold.

  • Post-Process: Evaporate solvent under vacuum. Crucial: The residue will contain DEA. Redissolve in DCM and wash with sat.[1]

    
     or water to remove the amine modifier.[1]
    

Method B: Classical Diastereomeric Salt Resolution

Scope: Bulk Manufacturing (>100g to kg scale). Mechanism: Exploiting solubility differences between diastereomeric salts formed with a chiral acid.[1]

Resolving Agent Selection

Based on structural analogs (2-amino-1-phenylethanol derivatives), the following acids are most effective:

  • (S)-(+)-Mandelic Acid: Often forms crystalline salts with benzylic amines.[1]

  • Dibenzoyl-L-tartaric Acid: Creates a rigid lattice, often improving separation if Mandelic acid fails.[1]

Step-by-Step Protocol (Mandelic Acid Route)

Step 1: Salt Formation

  • Dissolve 10.0 g (40.4 mmol) of racemic 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene in 50 mL of Ethanol (95%) .

  • In a separate flask, dissolve 6.15 g (40.4 mmol, 1.0 eq) of (S)-(+)-Mandelic Acid in 20 mL warm Ethanol.

  • Add the acid solution to the amine solution slowly with stirring at 60°C.

Step 2: Crystallization

  • Allow the mixture to cool slowly to room temperature (25°C) over 4 hours.

  • If no crystals form, scratch the glass or add a seed crystal of the pure salt (if available from small-scale trials).[1]

  • Cool further to 0-4°C for 2 hours to maximize yield.

Step 3: Filtration & Recrystallization [1]

  • Filter the white precipitate.[1] This is typically the (S)-Amine • (S)-Acid salt (verify absolute config via XRD or HPLC).

  • Recrystallization: Dissolve the wet cake in minimal boiling Ethanol. Cool to recrystallize.[1] Repeat until HPLC indicates >99%

    
    .
    

Step 4: Free-Basing (Recovery)

  • Suspend the purified salt in DCM (100 mL).

  • Add 1M NaOH (100 mL) and stir vigorously for 30 mins.

  • Separate the organic layer, dry over

    
    , and evaporate to yield the pure enantiomer oil.[1]
    

Method C: Chemo-Enzymatic Kinetic Resolution

Scope: High purity synthesis with Green Chemistry principles. Catalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]

Reaction Logic

Lipases selectively acylate one enantiomer of a primary amine (usually the R-enantiomer) using an acyl donor, leaving the S-enantiomer as the free amine.

Protocol
  • Setup: In a reaction vessel, dissolve 1.0 g of racemate in MTBE (Methyl tert-butyl ether) (20 mL).

  • Acyl Donor: Add Ethyl Acetate (5 eq) or Isopropyl Acetate .[1]

  • Catalyst: Add 100 mg Novozym 435 beads.

  • Incubation: Shake at 30-40°C. Monitor by HPLC.

    • Reaction Stop: When conversion reaches 50% (theoretical max yield for resolution).

  • Workup:

    • Filter off the enzyme beads (reusable).[1]

    • The solution contains (S)-Amine (unreacted) and (R)-Amide (acylated).

  • Separation:

    • Acidify the organic phase with 1M HCl.[1] The (S)-Amine moves to the aqueous phase. The (R)-Amide remains in MTBE.

    • Separate phases.[1][2] Basify the aqueous phase (NaOH) and extract with DCM to recover pure (S)-Amine .[1]

    • Hydrolyze the (R)-Amide (6M HCl, reflux) to recover (R)-Amine .

Visualizations & Workflows

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Racemic Mixture 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene ScaleQ What is the Target Scale? Start->ScaleQ Analytical < 100 mg (QC / R&D) ScaleQ->Analytical Analysis Prep 100 mg - 10 g (Pre-Clinical) ScaleQ->Prep Purification Bulk > 100 g (Manufacturing) ScaleQ->Bulk Production HPLC_Ana Method A: Analytical HPLC Chiralpak AD-H/OD-H Heptane/IPA/DEA Analytical->HPLC_Ana HPLC_Prep Method A: Semi-Prep HPLC Chiralpak IA (Immobilized) Load: 50mg/inj Prep->HPLC_Prep SaltRes Method B: Diastereomeric Salt Resolution Agent: (S)-Mandelic Acid Solvent: EtOH/Water Bulk->SaltRes Primary Route Enzymatic Method C: Enzymatic Resolution Cat: CAL-B (Novozym 435) Donor: Ethyl Acetate Bulk->Enzymatic High ee Req. HPLC_Prep->SaltRes If HPLC too expensive

Caption: Decision matrix for selecting the optimal chiral separation strategy based on production scale.

Figure 2: Diastereomeric Salt Resolution Workflow

SaltResolution Racemate Racemic Amine (Oil) Mix Mix in EtOH (60°C) Racemate->Mix Acid (S)-Mandelic Acid Acid->Mix Cool Cool to 4°C (Crystallization) Mix->Cool Filter Filtration Cool->Filter Solid Solid Cake: (S)-Amine salt Filter->Solid Liquor Mother Liquor: Enriched (R)-Amine Filter->Liquor Recryst Recrystallization (EtOH) Solid->Recryst Recryst->Solid If ee < 98% FreeBase Free-Basing (DCM / 1M NaOH) Recryst->FreeBase Final Pure (S)-Amine (>99% ee) FreeBase->Final

Caption: Step-by-step workflow for the classical resolution using (S)-Mandelic acid.

References

  • Regis Technologies. (n.d.).[1][3] Chiral Stationary Phases - HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.).[1] Chiral HPLC Separations Guide. Retrieved from [Link]

  • Ghanem, A., et al. (2021).[1] "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Molecules. Retrieved from [Link][4]

  • Kozma, D., et al. (1994).[1] "The role of solvates in optical resolution. A study of the diastereoisomeric salts formed from enantiomeric 2-amino-2-phenylethanol and (R)-mandelic acid." J. Chem. Soc., Perkin Trans.[1] 2. Retrieved from [Link][4]

Sources

Application Notes and Protocols: Preparation of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride, a key intermediate in pharmaceutical research and development. The protocol herein details a robust and reproducible multi-step synthesis, beginning with a nucleophilic aromatic substitution (SNAr) reaction to form a diaryl ether, followed by a selective reduction of a nitro group, and concluding with the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis and high-purity product isolation.

Introduction and Scientific Background

1-(2-Amino-2-phenylethoxy)-2-fluorobenzene and its salts are valuable building blocks in medicinal chemistry, often serving as precursors for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The strategic placement of the fluoro-, amino-, and phenoxy- moieties provides multiple points for diversification and molecular scaffolding.

The synthetic strategy presented here is a logical and efficient pathway that leverages well-established and reliable chemical transformations. The initial SNAr reaction between a substituted phenol and an activated fluoro-nitroaromatic compound is a cornerstone of modern organic synthesis for constructing diaryl ether linkages.[1] The subsequent selective reduction of the aromatic nitro group to an amine is a critical step, for which several methods exist. This protocol employs a classic and effective method, highlighting the importance of choosing a reducing agent that is chemoselective and avoids unwanted side reactions.[2][3][4][5] Finally, the conversion of the resulting amine to its hydrochloride salt enhances its stability, crystallinity, and handling properties, which are crucial for downstream applications and storage.[6]

Mechanistic Considerations

The overall synthesis can be broken down into three key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of a phenoxide with a nitro-activated fluoroaromatic ring. The electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion by the phenoxide nucleophile.

  • Chemoselective Nitro Group Reduction: The reduction of the nitro group to a primary amine is a pivotal step. While various reagents can achieve this, tin(II) chloride (SnCl₂) in an acidic medium is a mild and effective choice that often preserves other reducible functional groups.[3][7] The reaction proceeds through a series of electron and proton transfers, with tin acting as the reducing agent.[2]

  • Salt Formation: The final step involves the protonation of the basic amino group with hydrochloric acid to form the stable and often crystalline hydrochloride salt. This not only aids in purification by crystallization but also improves the compound's solubility in aqueous media and its long-term stability.

Experimental Protocols

Overall Synthetic Scheme

Synthetic_Scheme A 2-Fluoronitrobenzene C Intermediate 1 1-(2-Nitro-2-phenylethoxy)-2-fluorobenzene A->C NaH, THF B 2-Phenylethan-1-ol B->C D 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene C->D SnCl2·2H2O, HCl, EtOH E 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene Hydrochloride Salt D->E HCl in Ether

Caption: Synthetic pathway for 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-FluoronitrobenzeneReagent Grade, ≥99%Sigma-Aldrich
(S)-(+)-2-Phenylglycinol≥98%Sigma-Aldrich
Sodium Hydride60% dispersion in mineral oilSigma-AldrichHandle with extreme care
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-AldrichUse freshly distilled or from a solvent purification system
Tin(II) Chloride Dihydrate≥98%Sigma-Aldrich
Concentrated Hydrochloric AcidACS Reagent, 37%Fisher Scientific
Ethanol200 proof, absoluteFisher Scientific
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionPrepared in-house
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Sodium SulfateACS GradeFisher Scientific
Hydrochloric Acid in Diethyl Ether2.0 M solutionSigma-Aldrich
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(2-Nitro-2-phenylethoxy)-2-fluorobenzene
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-(+)-2-phenylglycinol (5.0 g, 36.4 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.61 g, 40.1 mmol) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Nucleophilic Aromatic Substitution: Cool the reaction mixture back to 0 °C. Add a solution of 2-fluoronitrobenzene (5.14 g, 36.4 mmol) in anhydrous THF (20 mL) dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water (50 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Step 2: Synthesis of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the purified 1-(2-nitro-2-phenylethoxy)-2-fluorobenzene from Step 1 (assumed quantitative yield, 36.4 mmol) and ethanol (100 mL).

  • Reduction: To this solution, add tin(II) chloride dihydrate (41.1 g, 182 mmol). Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (50 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (200 g). Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 75 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.

Step 3: Preparation of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene Hydrochloride Salt
  • Salt Formation: Dissolve the crude 1-(2-amino-2-phenylethoxy)-2-fluorobenzene in a minimal amount of diethyl ether (approximately 50-75 mL).

  • Precipitation: Cool the solution in an ice bath and add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product as a hydrochloride salt.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation A Dissolve (S)-(+)-2-phenylglycinol in THF B Add NaH at 0°C A->B C Add 2-fluoronitrobenzene solution B->C D Stir overnight at RT C->D E Aqueous work-up and extraction D->E F Column Chromatography E->F G Dissolve nitro intermediate in EtOH F->G H Add SnCl2·2H2O and conc. HCl G->H I Reflux for 3-4 hours H->I J Neutralization and extraction I->J K Dissolve amine in diethyl ether J->K L Add HCl in diethyl ether K->L M Filter and dry the precipitate L->M

Caption: Detailed workflow for the synthesis of the target compound.

Characterization and Data Analysis

The identity and purity of the final product, 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride, should be confirmed by standard analytical techniques.

Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR Aromatic protons in the range of 6.8-7.5 ppm. Protons of the ethoxy linker will appear as multiplets. The benzylic proton will be a distinct multiplet. The amine protons will appear as a broad singlet.
¹³C NMR Aromatic carbons will appear in the range of 110-160 ppm. The carbons of the ethoxy linker will be in the aliphatic region.
FT-IR Characteristic peaks for N-H stretching of the ammonium salt (around 3000-3200 cm⁻¹), C-H aromatic and aliphatic stretching, C-O-C ether linkage, and C-F bond.
Mass Spec (ESI+) The molecular ion peak corresponding to the free base [M+H]⁺ should be observed.
Purity Assessment

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally considered acceptable for most research applications.

Safety and Handling

General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • 2-Fluoronitrobenzene: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.[8][9][10][11]

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.[12]

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Keep away from ignition sources.

For detailed safety information, consult the Safety Data Sheets (SDS) for all reagents used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete deprotonation of the alcohol.Ensure the sodium hydride is fresh and the THF is anhydrous.
Inactive 2-fluoronitrobenzene.Use freshly opened or purified reagent.
Incomplete reduction in Step 2 Insufficient amount of reducing agent or acid.Ensure the correct stoichiometry is used.
Deactivated tin(II) chloride.Use fresh reagent.
Oily product after salt formation Impurities present in the free amine.Purify the amine by column chromatography before salt formation.
Incorrect solvent for precipitation.Try alternative solvents such as isopropanol or a mixture of diethyl ether and hexanes.

Conclusion

This application note provides a detailed and reliable protocol for the preparation of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The mechanistic insights and troubleshooting guide further support the successful execution of this synthesis.

References

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Nitro Reduction - SnCl2. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl? Retrieved from [Link]

  • AkzoNobel. (2016, June 25). Safety Data Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. Retrieved from [Link]

  • Organic Syntheses. Fluorobenzene. Retrieved from [Link]

  • Google Patents. US4069262A - Preparation of 2-fluoronitrobenzene.
  • Freie Universität Berlin. (2025, March 21). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Retrieved from [Link]

  • PrepChem.com. Preparation of fluorobenzene. Retrieved from [Link]

  • ResearchGate. (a) Possible reaction pathways for 2-phenoxy-1-phenylethanol. (b) The. Retrieved from [Link]

  • Google Patents. US6162832A - 2-Phenoxyaniline derivatives.
  • Organic Syntheses. Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of. Retrieved from [Link]

  • Google Patents. CN104030882A - Method for preparing fluorobenzene.
  • MDPI. Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Retrieved from [Link]

  • PubMed Central. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

  • National Institutes of Health. 2-Phenoxy-1-phenylethanone | C14H12O2 | CID 222171 - PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information for. Retrieved from [Link]

  • Organic Syntheses. β-PHENYLETHYLAMINE. Retrieved from [Link]

  • PubMed Central. (2021, November 25). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Retrieved from [Link]

  • Google Patents. US3439016A - 2-amino-2' and 4'-cyanobenzophenones.
  • Google Patents. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
  • ResearchGate. (2025, August 5). Fluorogenic Reagents for Amino Acids in High-Performance Liquid Chromatography, Phenanthraoxazolylphenylisothiocyanates. Retrieved from [Link]

Sources

Application Note: Solvent Optimization for 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for researchers working with 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene (and its related salts, e.g., CAS 1171091-08-9). It addresses the physicochemical challenges of this fluorinated aryl-alkyl amine and provides a robust, standardized protocol for solvent selection, stock preparation, and bioassay introduction.

Abstract & Compound Analysis

The compound 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene represents a chemical class of fluorinated aryl-alkyl ether amines . These molecules possess a "Janus-faced" nature: a lipophilic fluorinated aromatic sector driving membrane permeability, and a polar primary amine tail (


) responsible for target engagement and pH-dependent solubility.

In bioassays (enzymatic or cell-based), the failure mode is rarely chemical degradation but rather micro-precipitation —where the compound "crashes out" upon dilution from an organic stock into an aqueous buffer. This invisible precipitation leads to false negatives (loss of potency) or false positives (aggregate-based inhibition).

Physicochemical Profile
FeatureCharacteristicImpact on Solubility
Core Structure Diaryl ether with ethylamine linkerModerate Lipophilicity (LogP ~2.5–3.5 est.)
Functional Group Primary Amine (

)
Basic (pKa ~9.0–9.5). Protonated at physiological pH.
Substituent 2-Fluoro groupIncreases lipophilicity compared to non-fluorinated analogs.
Common Forms Free Base (Viscous oil/solid)Soluble in organic solvents; poor water solubility.
Hydrochloride Salt (Solid)Improved water solubility, but may still require co-solvents.

Solvent Selection Strategy

For high-throughput screening (HTS) and precise pharmacological assays, Dimethyl Sulfoxide (DMSO) is the superior choice over Ethanol or aqueous acidification, provided specific handling protocols are followed.

Comparative Solvent Analysis
SolventSuitabilityMechanism & Rationale
DMSO (Anhydrous) Recommended Universal Solvency: Dissolves both Free Base and HCl salt forms effectively at high concentrations (>10 mM).Low Volatility: Prevents concentration drift during storage.Cryoprotection: Suitable for freeze-thaw cycles.
Ethanol (EtOH) ConditionalVolatility Risk: Evaporation alters stock concentration over time.Toxicity: Higher cytotoxicity profile in some sensitive cell lines compared to low-concentration DMSO.
Acidified Water Not RecommendedWhile the amine can be protonated, the lipophilic fluorophenyl tail may promote micelle formation or aggregation in purely aqueous stocks, leading to non-linear dose responses.

Experimental Protocol: Stock Preparation & Dilution

Phase A: Pre-Solubilization Check (The "Salt" Decision)

Before adding solvent, verify the specific form of your compound using the Certificate of Analysis (CoA).

  • Scenario A: Hydrochloride Salt (e.g., CAS 1171091-08-9) [1]

    • Behavior: Crystalline solid.[2][3]

    • Solvent: 100% DMSO is preferred to ensure complete disruption of crystal lattice.

  • Scenario B: Free Base

    • Behavior: Waxy solid or viscous oil.

    • Solvent: 100% DMSO is mandatory.

Phase B: Preparation of 10 mM Master Stock

Objective: Create a stable, high-concentration stock solution.

  • Weighing: Weigh approximately 2–5 mg of the compound into a sterile, antistatic glass vial. Note: Avoid plastic microfuge tubes for long-term storage of lipophilic amines to prevent adsorption.

  • Calculation: Calculate the volume of DMSO required for exactly 10 mM.

    
    
    
  • Dissolution: Add high-grade anhydrous DMSO (≥99.9%). Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be optically clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C.

Phase C: The "Step-Down" Dilution (Critical for Bioassays)

Directly pipetting 100% DMSO stock into a cell culture well often causes local "shock" precipitation. Use an Intermediate Dilution Step .

Workflow Diagram (Graphviz DOT):

DilutionProtocol cluster_0 Prevention of Precipitation Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Working Sol. (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution (Add 1µL Stock to 99µL Buffer) Assay Final Assay Well (1 µM in 0.1% DMSO) Inter->Assay 1:100 Dilution (Add 1µL Inter to 99µL Buffer) Buffer Assay Buffer (e.g., PBS/Media) Buffer->Inter Buffer->Assay

Caption: Step-down dilution strategy minimizes osmotic shock and precipitation. The intermediate step ensures the compound is pre-equilibrated in an aqueous-organic mix before final dilution.

Quality Control & Validation

Trust but verify. A clear stock solution does not guarantee a soluble assay condition.[4]

Protocol: Turbidimetric Solubility Assay
  • Prepare Plate: In a clear-bottom 96-well plate, dispense 198 µL of your specific Assay Buffer (e.g., DMEM + 10% FBS).

  • Spike: Add 2 µL of your DMSO stock (various concentrations) to reach final assay concentrations (e.g., 1, 10, 50, 100 µM).

  • Incubate: Shake at 300 rpm for 1 hour at 37°C (or assay temperature).

  • Read: Measure Absorbance at 620 nm (background turbidity).

    • Pass Criteria:

      
       above buffer blank.
      
    • Fail Criteria: Visible cloudiness or high OD indicates precipitation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Stock Moisture in DMSOUse anhydrous DMSO; store over molecular sieves.
Turbidity in Assay Concentration > Solubility LimitPerform the Turbidimetric Assay (Sec 4) to determine the "Kinetic Solubility Limit."
Loss of Potency Adsorption to PlasticLipophilic amines stick to polystyrene. Use Low-Binding plates or add 0.01% BSA/Tween-20 to buffer.
Cell Toxicity DMSO IntoleranceEnsure final DMSO concentration is < 0.5% (v/v). Include a "Vehicle Control" (DMSO only) in all runs.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for kinetic solubility protocols).
  • ChemSrc. (2023). 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene hydrochloride CAS Details. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Increasing the reliability of high-throughput screening: Solvent effects. Journal of Biomolecular Screening. (Establishes DMSO limits in bioassays).

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of beta-phenoxy amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Beta-Phenoxy Amines

Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Optimization of Yield and Selectivity in


-Phenoxy Amine Scaffolds

Executive Summary & Strategy Selection

Welcome to the technical support hub. The


-phenoxy amine motif is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster SNRIs (e.g., Atomoxetine, Fluoxetine) and 

-blockers.

Low yields in this synthesis usually stem from three distinct failure modes: Regiochemical scramble (in ring-opening), Steric stagnation (in Mitsunobu), or Competitive hydrolysis (in SNAr).

Before troubleshooting, verify you are using the correct route for your substrate's constraints using the decision matrix below.

Strategic Decision Matrix
ConstraintRecommended RoutePrimary Risk
Chiral Center Required Mitsunobu Reaction Purification difficulties (TPPO removal); Steric hindrance.
Scale-Up (>100g) SNAr (Nucleophilic Aromatic Substitution) Harsh conditions; Requires electron-deficient aryl fluoride.
Atom Economy / Green Aziridine/Epoxide Ring Opening Regioselectivity issues (C2 vs. C3 attack).

Module A: Aziridine & Epoxide Ring Opening

Context: You are reacting a phenol with an aziridine or epoxide to form the ether linkage. Common Issue: “I am getting a mixture of regioisomers (attack at C2 vs. C3).”

The Mechanistic Root Cause

The regioselectivity is dictated by the competition between steric control (attacking the less hindered carbon) and electronic control (attacking the carbon that best stabilizes a developing positive charge).

  • Basic/Nucleophilic Conditions: Favor Steric Control (Attack at terminal/least substituted carbon).

  • Acidic/Lewis Acid Conditions: Favor Electronic Control (Attack at the more substituted benzylic/internal carbon) due to the "carbocation-like" transition state.

Troubleshooting Protocol: Locking Regioselectivity

Q: How do I force the phenol to attack the more substituted carbon (e.g., for Atomoxetine precursors)? A: You must shift the mechanism from pure SN2 to an activated "borderline SN1" pathway using a Lewis Acid.

Optimized Protocol (Lewis Acid Catalysis):

  • Catalyst: Scandium Triflate [Sc(OTf)

    
    ] (5-10 mol%) is superior to BF
    
    
    
    OEt
    
    
    as it is water-tolerant and recyclable.
  • Solvent: Acetonitrile (MeCN) or Toluene.

  • Procedure:

    • Dissolve aziridine (1.0 equiv) and Phenol (1.1 equiv) in MeCN.

    • Add Sc(OTf)

      
       at 0°C.
      
    • Warm to RT.[1][2][3]

    • Why: The Sc(III) coordinates strongly to the aziridine nitrogen, weakening the C-N bond at the most substituted position (electronic activation).

Q: The reaction is sluggish with electron-rich phenols. A: Electron-rich phenols are poor nucleophiles here. Add a mild base (K


CO

) only if using the epoxide route. For aziridines, increase catalyst loading to 15 mol% or switch to Indium(III) Bromide (InBr

)
, which is highly oxophilic/azophilic.

AziridineRegio Start Substituted Aziridine Cond_Acid Lewis Acid (Sc(OTf)3, InBr3) Start->Cond_Acid Cond_Nu Basic/Nucleophilic (No Catalyst) Start->Cond_Nu TS_Elec Transition State: Elongated C-N bond at substituted C Cond_Acid->TS_Elec Activates N TS_Steric Transition State: Attack at unhindered C Cond_Nu->TS_Steric Direct SN2 Prod_Int Product A: Attack at Substituted C (Electronic Control) TS_Elec->Prod_Int Prod_Term Product B: Attack at Terminal C (Steric Control) TS_Steric->Prod_Term

Figure 1: Decision pathway for controlling regioselectivity in aziridine ring opening.

Module B: The Mitsunobu Reaction

Context: Coupling a chiral amino-alcohol with a phenol to invert stereochemistry. Common Issue: “The reaction turns dark, but I recover starting material,” or “I cannot separate the product from Triphenylphosphine oxide (TPPO).”

Troubleshooting Protocol: The "Dead" Reaction

Q: My phenol is sterically hindered (e.g., ortho-substituted). Yield is <20%. A: The standard DEAD/PPh


 system fails because the betaine intermediate is too bulky to approach the hindered phenol.
  • Fix: Switch reagents to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu

    
      (Tributylphosphine). PBu
    
    
    
    is less sterically demanding and more nucleophilic than PPh
    
    
    .

Q: Order of Addition Check. A: Incorrect addition order kills the reactive betaine.

  • Correct Protocol:

    • Dissolve PPh

      
       (1.5 equiv) and Substrate Alcohol in dry THF.
      
    • Cool to 0°C.

    • Add DEAD/DIAD (1.5 equiv) dropwise. Wait 10 mins for the complex to form (yellow solution).

    • Add the Phenol (nucleophile) last.

    • Why: This ensures the alcohol activates the phosphine before the phenol can protonate the hydrazine intermediate prematurely.

Troubleshooting Protocol: Purification (The TPPO Nightmare)

Q: How do I get rid of the Triphenylphosphine oxide (TPPO)? A: Do not rely solely on chromatography. Use a chemical precipitation method before the column.

  • The MgCl

    
     Workup:  Concentrate the reaction mixture. Resuspend in Toluene. Add MgCl
    
    
    
    (2 equiv). Heat to reflux for 30 mins, then cool. TPPO forms a complex with MgCl
    
    
    and precipitates out. Filter it off.
  • Alternative: Use Polymer-Supported Triphenylphosphine (PS-PPh

    
    ) . It costs more but allows you to remove the oxide by simple filtration.
    

Module C: Nucleophilic Aromatic Substitution (SNAr)

Context: Reacting an amino alcohol with a fluoro-benzene (Common in Atomoxetine commercial synthesis). Common Issue: “Low conversion despite high heat.”

Troubleshooting Protocol

Q: The reaction stalls at 60% conversion. A: This is often due to water contamination deactivating the base (NaH) or competing hydrolysis of the fluoride.

  • Solvent Switch: Move from DMF to DMSO or DMI (1,3-Dimethyl-2-imidazolidinone). The rate of SNAr in DMSO is often 10-100x faster due to better solvation of the cation, leaving the alkoxide "naked" and more reactive.

  • Temperature: These reactions often require >90°C. Ensure your protecting group (e.g., Boc) is stable. If using N-Methyl, ensure no volatile amine loss.

Data & Comparison Table

ParameterAziridine Opening (Sc(OTf)

)
Mitsunobu (DEAD/PPh

)
SNAr (NaH/DMSO)
Typical Yield 85-95%60-80%90-98%
Stereochemistry Retention (usually)InversionRetention
Atom Economy HighVery Low (High Mass Waste)Moderate
Major Impurity RegioisomerTPPO / HydrazineHydrolysis product
Key Reagent Cost High (Catalyst)ModerateLow

Visualization: The "Sticky Amine" Purification Workflow

Amines often streak on silica gel due to interaction with acidic silanol groups. Follow this workflow to recover yield during purification.

Purification Start Crude Amine Mixture Check Is the Amine Acid Sensitive? Start->Check Yes Yes (e.g., acid-labile PG) Check->Yes No No (Robust Amine) Check->No MethodA Method A: Neutral Alumina Column (Brockmann Grade III) Yes->MethodA MethodB Method B: Silica Pre-treated with 1% Triethylamine (TEA) No->MethodB MethodC Method C: DCM/MeOH/NH4OH (90:10:1) No->MethodC

Figure 2: Purification logic for isolating basic amines without yield loss.

References

  • Yadav, J. S., et al. "Sc(OTf)

    
     catalyzed regioselective ring opening of aziridines with phenols." Tetrahedron Letters, vol. 43, no. 11, 2002, pp. 2095-2098. 
    
  • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651.

  • Liu, H., et al. "Synthesis of Atomoxetine Hydrochloride." ChemicalBook / Patent Review, 2013. (Describing the SNAr route vs Mitsunobu).

  • Bates, R. "Organic Synthesis using Transition Metals." Postgraduate Chemistry Series, 2012. (Reference for Lewis Acid mechanisms).

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak asymmetry—specifically peak tailing—during HPLC analysis of this compound. Our goal is to provide a foundational understanding of the issue and a systematic, actionable guide to achieving sharp, symmetrical peaks for robust and accurate quantification.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental principles behind the common chromatographic challenges associated with 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene.

Q1: Why is my peak for 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene tailing?

Answer: The primary reason for peak tailing with this compound is its chemical structure. 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene contains a primary amine functional group (-NH₂), which makes it a basic compound. In the slightly acidic to neutral pH range often used in reversed-phase HPLC, this amine group becomes protonated (positively charged). This leads to undesirable secondary interactions with the stationary phase.

The most common cause is the interaction between the positively charged analyte and residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][2] These silanol groups are acidic and can become deprotonated (negatively charged, Si-O⁻), creating strong ionic attractions with the analyte.[3] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later than the main band and creating a characteristic "tail".[1][4]

Several factors can worsen this effect:

  • Column Chemistry: Older, Type A silica columns have a higher concentration of acidic silanols and trace metal impurities (like iron and aluminum) that increase silanol activity.[4][5]

  • Mobile Phase pH: If the mobile phase pH is not properly controlled, the ionization states of both the analyte and the silanol groups can fluctuate, leading to inconsistent and poor peak shape.[6][7]

  • Column Degradation: Over time, the protective "end-capping" on a column can hydrolyze, exposing more active silanol sites.[8]

G cluster_0 Silica Stationary Phase cluster_1 Analyte in Mobile Phase silanol Silica Surface Si-O⁻ Ionized Silanol Group (Acidic Site) analyte 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene R-NH₃⁺ Protonated Amine (Basic Analyte) analyte:f1->silanol:f1   Strong Ionic Interaction (Secondary Retention) caption Mechanism of Peak Tailing for Basic Compounds

Caption: Unwanted ionic interaction causing peak tailing.

Part 2: Systematic Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve peak tailing. Start with Q2 and proceed as needed.

G start Peak Tailing Observed step1 Q2: Adjust Mobile Phase to Low pH (e.g., pH 2.5-3.5 using Formic Acid) start->step1 check1 Tailing Resolved? step1->check1 step2 Q3: Evaluate Column Chemistry (Use Modern, End-Capped, Type B Silica) check1->step2 No end_good Symmetrical Peak Achieved check1->end_good Yes check2 Tailing Resolved? step2->check2 step3 Q4 & Q5: Optimize Mobile Phase (Test Additives like TFA or Consider High pH) check2->step3 No check2->end_good Yes check3 Tailing Resolved? step3->check3 step4 Q6: Investigate Instrumental Effects (Check for Dead Volume, Contamination, Overload) check3->step4 No check3->end_good Yes end_bad Consult Advanced Support step4->end_bad

Caption: A logical workflow for troubleshooting peak tailing.

Q2: I'm seeing significant tailing. Where should I start my troubleshooting?

Answer: The most effective and common first step is to modify the mobile phase pH . By lowering the pH, you can suppress the ionization of the problematic silanol groups, dramatically reducing the secondary ionic interactions that cause tailing.[3][9]

Protocol 1: Low pH Mobile Phase Optimization
  • Prepare Aqueous Mobile Phase: Create an aqueous mobile phase (e.g., HPLC-grade water) with a low concentration of a suitable acid. A common starting point is 0.1% (v/v) formic acid, which typically yields a pH around 2.8.[10]

  • Ensure pH is Low Enough: The goal is to operate at a pH at least 2 units below the pKa of the silanol groups (pKa ≈ 3.8-4.2).[3] A pH between 2.5 and 3.5 is generally effective.[9][11]

  • Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase (pre-mixed with your organic solvent, e.g., Acetonitrile/0.1% Formic Acid 50:50) until the backpressure and detector baseline are stable.

  • Inject and Analyze: Inject your sample of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene. The peak shape should be significantly improved.

  • Fine-Tune (If Needed): If retention is too low at low pH, you may need to decrease the percentage of the organic modifier in your mobile phase to compensate.[9]

Q3: I've lowered the pH, but the tailing has only slightly improved. What is the next logical step?

Answer: If pH adjustment alone is insufficient, your column chemistry is the next most likely culprit. Not all C18 columns are created equal, especially when analyzing basic compounds.

Modern, high-purity columns are specifically designed to minimize silanol interactions.[4][12]

  • End-Capping: Most modern columns are "end-capped," a process that chemically bonds a small, non-polar group (like trimethylsilyl) to many of the free silanols, effectively shielding them from the analyte.[7][13]

  • High-Purity (Type B) Silica: These columns are made from silica with very low metal contamination, resulting in less acidic and less active silanol groups compared to older Type A silica.[4]

  • Hybrid Particles: Columns using organo-silica hybrid particles have fewer surface silanols and offer a wider usable pH range, making them an excellent choice for basic compounds.[5][14]

Column TechnologySuitability for Basic CompoundsKey Feature
Modern End-Capped Type B Silica Excellent High-purity silica with minimal active silanols.[4][13]
Organo-Silica Hybrid Excellent Mechanically strong and stable across a wide pH range (e.g., 1-12).[12][14]
Polar-Embedded Phase Very Good Contains a polar group embedded in the alkyl chain, which helps shield silanols.[7]
Older, Non-End-Capped Type A Silica Poor High concentration of active, acidic silanols.[4]

Actionable Step: If you are not already using one, switch to a high-quality, end-capped column from a reputable manufacturer known for good performance with basic analytes.

Q4: What are the pros and cons of using Trifluoroacetic Acid (TFA) versus Formic Acid (FA) as an additive?

Answer: Both are used to lower the mobile phase pH, but they function differently and have significant implications for your analysis, especially if using mass spectrometry (MS) detection.

  • Formic Acid (FA) is a weaker acid and is the preferred choice for LC-MS applications. It effectively controls pH but can be less effective at masking highly active silanol sites on older columns.[15]

  • Trifluoroacetic Acid (TFA) is a strong acid that not only lowers the pH but also acts as an ion-pairing agent .[16] The TFA anion (CF₃COO⁻) pairs with the protonated analyte (R-NH₃⁺), forming a neutral complex. This complex does not interact with silanol sites, leading to excellent peak shape. However, TFA is a strong ion suppressant in the MS source and is very difficult to remove from the system, making it unsuitable for most modern LC-MS analyses.[16][17]

AdditiveTypical Conc.ProsCons
Formic Acid 0.1%Excellent for LC-MS, volatile.[10]May not fully eliminate tailing on older columns.[15]
Trifluoroacetic Acid 0.05% - 0.1%Excellent peak shape improvement, acts as ion-pair agent.[16]Severe signal suppression in MS, can contaminate the system.[17]
Q5: Is it ever a good idea to use a high pH mobile phase for a basic compound?

Answer: Yes, this can be a very effective strategy, but it requires a column specifically designed for high pH stability . At a high pH (e.g., pH 10), which is well above the pKa of the amine group, 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene will be in its neutral, uncharged form (R-NH₂). In this state, it has no ionic attraction to the now-ionized silanol groups (Si-O⁻), eliminating the primary cause of tailing.[14][18]

CRITICAL WARNING: Using a standard silica column above pH 7.5-8 will rapidly and irreversibly dissolve the silica support, destroying the column.[3][11]

Protocol 2: High pH Mobile Phase Screening
  • Confirm Column Compatibility: Ensure you are using a hybrid-particle column or another column explicitly rated for high pH use (e.g., stable up to pH 12).[14]

  • Prepare Mobile Phase: Use a volatile, MS-compatible buffer suitable for high pH, such as 10 mM ammonium bicarbonate or ammonium hydroxide, adjusted to pH 10.

  • Equilibrate and Analyze: Follow the equilibration and analysis steps from Protocol 1. The neutral analyte will likely be more retained, so you may need to increase the organic content of your mobile phase.[18]

Q6: My peak shape is still not ideal. Could the problem be with my HPLC system itself?

Answer: Absolutely. If you have optimized the method chemistry (pH, column), the issue may be physical or instrumental. These problems, often grouped as "extra-column effects," add dead volume to the system, allowing the peak to broaden and tail after it leaves the column.[7][19]

Troubleshooting Checklist for Instrumental Effects:

  • Fittings and Tubing: Ensure all fittings are properly tightened. Use narrow internal diameter tubing (e.g., 0.005" or 125 µm) between the injector, column, and detector to minimize dead volume.[7][19]

  • Column Void: A void at the head of the column, caused by pressure shocks or silica dissolution, can severely distort peak shape.[13] Try reversing and flushing the column (if permitted by the manufacturer) or, ideally, replace it. Using a guard column can help protect the analytical column.[8]

  • Column Contamination: Strongly retained matrix components can build up at the column inlet, creating active sites that cause tailing. Implement a robust column wash procedure after your analytical sequence.[20]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.[20] To check for this, prepare and inject a sample that is 10-fold more dilute. If the peak shape improves dramatically, you are likely overloading the column.

Q7: I've heard about using additives like Triethylamine (TEA). Is this a valid strategy?

Answer: The use of a competing base like Triethylamine (TEA) is a more traditional approach that is less common today but can still be effective.[4] TEA is added to the mobile phase (e.g., 5-20 mM) and, being a strong base, it preferentially interacts with and neutralizes the active silanol sites, effectively "masking" them from your analyte.[21]

However, this method has significant drawbacks:

  • It can shorten column lifetime by accelerating the hydrolysis of the silica and bonded phase.[21]

  • It can cause baseline disturbances and is not suitable for LC-MS.

  • Modern, high-purity columns generally provide superior peak shape without the need for such additives.[12]

This strategy is best considered a last resort if you are constrained to using an older column and cannot replace it.

References
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?[Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Agilent. (2010). Control pH During Method Development for Better Chromatography. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • YMC. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • LCGC International. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?[Link]

  • HELIX Chromatography. HPLC Methods for analysis of Trifluoroacetic acid. [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Swansea University. HPLC solvents and mobile phase additives. [Link]

  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]

  • SIELC Technologies. HPLC Analysis of TFA. [Link]

  • MicroSolv Technology Corporation. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]

  • PubChemLite. 1-(2-amino-2-phenylethoxy)-2-fluorobenzene hydrochloride (C14H14FNO). [Link]

  • LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. [Link]

  • PharmaCompass. 1-Amino-2-fluorobenzene Drug Information. [Link]

  • National Center for Biotechnology Information. 2-Amino-2-phenylethan-1-ol. PubChem Compound Summary for CID 134797. [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • National Center for Biotechnology Information. 3-{2-[(5-aminopentyl)amino]-2-oxoethoxy}-5-({[1-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl phenylmethanesulfonate. PubChem Compound Summary for CID 448772. [Link]

  • National Center for Biotechnology Information. 2-Amino-5-chloro-2'-fluorobenzophenone. PubChem Compound Summary for CID 69912. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. (2025, August 5). Fluorogenic Reagents for Amino Acids in High-Performance Liquid Chromatography, Phenanthraoxazolylphenylisothiocyanates. [Link]

  • MDPI. Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. [Link]

Sources

Validation & Comparative

Advanced Characterization of C14H14FNO Derivatives: A Comparative MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of C14H14FNO isomers , specifically focusing on the differentiation of regioisomeric N-benzyl-anilines . These compounds serve as critical intermediates in the synthesis of pharmaceutical agents (e.g., retigabine analogs) and are frequently encountered as impurities or designer drug precursors.

Executive Summary & Scientific Rationale

The molecular formula C14H14FNO (Exact Mass: 231.1059 Da) presents a classic analytical challenge: distinguishing between regioisomers that share identical elemental composition and degrees of unsaturation (DoU = 8).

In drug development, the specific location of a fluorine atom or a methoxy group dramatically alters metabolic stability (metabolic soft spots) and pharmacological potency. Standard low-resolution MS cannot distinguish these isomers. This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization Tandem MS (ESI-MS/MS) in elucidating these structures, proving that ESI-MS/MS with Collision-Induced Dissociation (CID) is the superior methodology for unambiguous identification.

Core Case Study: We compare two specific isobaric derivatives:

  • Compound A: N-(4-fluorobenzyl)-4-methoxyaniline (Fluorine on the benzyl ring).[1]

  • Compound B: N-(4-methoxybenzyl)-4-fluoroaniline (Fluorine on the aniline ring).

Mechanistic Insight: The Fragmentation Logic

To successfully differentiate these isomers, one must understand the causality of bond cleavage. The fragmentation is driven by the stability of the resulting carbocations.

The "Benzyl-Aniline" Cleavage Rule

Upon ionization (specifically in ESI where


 is formed), the weakest bond in these secondary amines is the C-N bond  adjacent to the benzylic carbon. However, the charge retention is dictated by Stevenson’s Rule—the positive charge remains on the fragment with the lower ionization energy (or the more stable cation).
  • Pathway A (Compound A): Cleavage yields a 4-fluorobenzyl cation (m/z 109) and a neutral 4-methoxyaniline molecule.

  • Pathway B (Compound B): Cleavage yields a 4-methoxybenzyl cation (m/z 121) and a neutral 4-fluoroaniline molecule.

The methoxy group is a strong electron-donating group (EDG), making the 4-methoxybenzyl cation significantly more stable than the 4-fluorobenzyl cation. Consequently, the relative abundance of these diagnostic ions shifts dramatically between isomers.

Visualization of Signaling Pathways (Fragmentation Tree)

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 232.11 CompA Compound A: N-(4-fluorobenzyl)-4-methoxyaniline Precursor->CompA Isomer Identification CompB Compound B: N-(4-methoxybenzyl)-4-fluoroaniline Precursor->CompB Isomer Identification FragA1 Diagnostic Ion A1 4-Fluorobenzyl Cation (m/z 109.04) CompA->FragA1 Benzylic Cleavage (Major Path) NeutralA1 Neutral Loss 4-Methoxyaniline CompA->NeutralA1 Tropylium Tropylium Ion Rearrangement (m/z 91.05 / 83.02) FragA1->Tropylium - F / - HF FragB1 Diagnostic Ion B1 4-Methoxybenzyl Cation (m/z 121.06) CompB->FragB1 Benzylic Cleavage (Dominant Path) NeutralB1 Neutral Loss 4-Fluoroaniline CompB->NeutralB1 FragB1->Tropylium - OMe / - CH2O

Caption: Comparative fragmentation tree for C14H14FNO regioisomers. Note the divergence in diagnostic cations (m/z 109 vs 121) driven by substituent stability.

Comparative Performance: EI vs. ESI-CID

This section objectively compares two ionization techniques for analyzing C14H14FNO derivatives.

FeatureElectron Ionization (EI)ESI-MS/MS (CID)Verdict
Ionization Energy 70 eV (Hard)Soft Ionization (Protonation)ESI Wins for molecular ion preservation.
Molecular Ion (

)
Often weak or absent (extensive fragmentation).Strong

at m/z 232.1.
ESI Wins for confirming formula C14H14FNO.
Isomer Specificity Produces generic tropylium ions (m/z 91) that mask substituent position.Controlled collision energy allows tuning to see specific benzyl cations (m/z 109 vs 121).ESI Wins for structural elucidation.
Sensitivity Nanogram level.Picogram level (LC-coupled).ESI Wins for trace impurity analysis.

Experimental Insight: In EI, the high energy often shatters the benzyl ring itself, leading to a dominant m/z 91 (unsubstituted tropylium) peak for both isomers if the fluorine is lost early. ESI-CID allows "energy ramping" to preserve the fluorinated benzyl ring, making it the validated choice for this application.

Validated Experimental Protocol

To replicate the fragmentation data and confirm the isomer identity, follow this self-validating workflow.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of C14H14FNO derivative in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? It ensures full protonation of the secondary amine (

      
      ), maximizing sensitivity in Positive Ion Mode.
      
B. LC-MS/MS Conditions (Orbitrap or Q-TOF)
  • Source: Heated Electrospray Ionization (HESI).

  • Polarity: Positive (+).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Precursor Isolation Width: 1.0 Da (centered at m/z 232.11).

C. Fragmentation Energy Ramp (The Critical Step)

Do not use a static Collision Energy (CE). Use a Stepped CE (e.g., 15, 30, 45 eV) or a ramp.

  • Low CE (15 eV): Preserves the

    
     parent.
    
  • Med CE (30 eV): Generates the diagnostic benzylic cations (m/z 109 or 121).

  • High CE (45 eV): Fragments the aromatic rings (secondary fragmentation).

D. Data Interpretation (Decision Matrix)

Use the following logic gate to identify your unknown C14H14FNO sample:

Observed Major FragmentInferred StructureMechanistic Cause
m/z 109.04 (Dominant)N-(4-fluorobenzyl)-... Formation of stable 4-fluorobenzyl cation.
m/z 121.06 (Dominant)N-(4-methoxybenzyl)-... Formation of highly stable 4-methoxybenzyl cation (resonance stabilized).
m/z 212 (Loss of 20)HF Loss Characteristic of ortho-fluorine placement (Ortho Effect).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 964317, N-(4-Fluorobenzyl)-4-methoxyaniline. Retrieved from [Link]

  • Westphall, M. S., et al. (2012). Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry. Forensic Science International. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of N-benzyl-anilines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for benzylic cleavage mechanisms).
  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Spectroscopic Characterization of C14H14FNO: Distinguishing Ether and Amine Functionalities

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Subject: Infrared (IR) Analysis of Fluorinated Aryl-Amine Ethers

Executive Summary & Structural Context[1][2][3][4][5][6]

In drug development, the molecular formula C14H14FNO frequently represents a critical pharmacophore found in serotonin reuptake inhibitors (SSRIs) and related intermediates. Structurally, this formula corresponds to a secondary amine bridging two aromatic systems—typically a fluorinated benzyl group and a methoxy-substituted phenyl ring (e.g., N-(4-fluorobenzyl)-4-methoxyaniline or similar isomers).

Reliable characterization of this molecule requires distinguishing two competing functional groups that define its reactivity and purity:

  • The Ether Linkage (Ar-O-CH₃): A site of metabolic stability.

  • The Secondary Amine (R-NH-R'): The primary reactive center for salt formation or further coupling.

This guide compares spectroscopic techniques for isolating these signals and provides a validated interpretation framework, specifically addressing the interference caused by the strong Aryl-Fluorine (Ar-F) bond.

Comparative Analysis: ATR-FTIR vs. Transmission (KBr)

For the routine analysis of C14H14FNO, the choice of sampling technique fundamentally alters data quality.

FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet) Verdict for C14H14FNO
Sample Prep None/Minimal (Direct solid contact).[1]Grinding with KBr; pressing into a transparent disc.ATR is superior for high-throughput QC.[1][2]
Moisture Interference Low (Short pathlength).High (KBr is hygroscopic; O-H peaks obscure N-H).ATR is critical for observing the weak N-H stretch.
Peak Resolution Good, but intensity decreases at high wavenumbers.Excellent across the spectrum; adheres to Beer’s Law.[2]KBr is preferred only for quantitative impurity limits.
Surface Sensitivity High (Penetration depth ~0.5–2 µm).Bulk analysis.ATR detects surface polymorphism changes.
Expert Insight: The "Moisture Trap"

The secondary amine N-H stretch in C14H14FNO appears around 3300–3400 cm⁻¹ . In KBr pellets, hygroscopic water absorption creates a broad O-H band (3200–3600 cm⁻¹) that frequently masks this specific amine signal. Therefore, Diamond ATR is the recommended standard for this molecule.

Detailed Spectral Assignments

The following assignments assume a structural isomer containing a secondary amine, an aromatic ether (anisole-type), and a fluorinated aromatic ring.

A. The Amine Signature (Secondary, Aromatic/Benzylic)

Unlike primary amines (which show a doublet), the secondary amine in C14H14FNO exhibits a singlet N-H stretch.

  • N-H Stretch (

    
    ): 3380 – 3420 cm⁻¹  (Weak to Medium intensity).
    
    • Diagnostic Check: If this band splits into a doublet, your sample is likely contaminated with a primary amine precursor.

  • N-H Bend (

    
    ): ~700 – 750 cm⁻¹  (Broad).
    
    • Note: Often obscured by aromatic C-H out-of-plane (OOP) bends.

  • C-N Stretch (

    
    ): 1280 – 1340 cm⁻¹  (Strong).
    
    • Context: This band is significantly stronger in aromatic amines due to resonance conjugation between the nitrogen lone pair and the phenyl ring.

B. The Ether Signature (Aryl-Alkyl)

The methoxy group (-OCH₃) attached to an aromatic ring produces two distinct C-O stretching vibrations due to the asymmetry of the C-O-C bond environment.

  • Asymmetric Stretch (

    
    ): 1230 – 1260 cm⁻¹  (Very Strong).
    
    • Critical Interference: This peak often overlaps with the C-F stretch (see below).

  • Symmetric Stretch (

    
    ): 1030 – 1050 cm⁻¹  (Strong).
    
    • Validation Marker: This peak is the most reliable confirmation of the ether group because it sits in a cleaner region of the spectrum, distinct from the C-F and C-N bands.

C. The Fluorine Factor (Interference Warning)

The Aryl-Fluorine bond is highly polar and produces a massive dipole change during vibration.

  • C-F Stretch: 1200 – 1250 cm⁻¹ (Very Strong).

  • The Deconvolution Challenge: In C14H14FNO, the region between 1200 and 1300 cm⁻¹ is crowded with the C-N , Ether Asymmetric , and C-F stretches.

    • Solution: Do not rely on the 1250 cm⁻¹ peak alone. Use the Symmetric Ether stretch at 1040 cm⁻¹ to confirm the methoxy group, and the N-H stretch at 3400 cm⁻¹ to confirm the amine.

Summary Data Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityInterference Risk
Amine (2°) N-H Stretch3380 – 3420 Weak/SharpO-H (Water)
Amine (2°) C-N Stretch (Aryl)1290 – 1340 StrongC-F Stretch
Ether (Ar-O-Me) C-O Asymmetric1230 – 1260 Very StrongC-F Stretch
Ether (Ar-O-Me) C-O Symmetric1030 – 1050 StrongMinimal (Reliable)
Fluorine (Ar-F) C-F Stretch1200 – 1250 Very StrongEther/Amine C-N

Visualization: Logic & Workflow

Diagram 1: Spectral Assignment Decision Tree

This logic flow ensures accurate identification of the functional groups despite spectral overlap.

SpectralLogic Start Analyze C14H14FNO Spectrum Region1 Check 3300-3500 cm⁻¹ Start->Region1 Region2 Check 1000-1050 cm⁻¹ Start->Region2 Region3 Check 1200-1300 cm⁻¹ (The Overlap Zone) Start->Region3 SinglePeak Single Sharp Peak (~3400 cm⁻¹) Region1->SinglePeak Found DoublePeak Double Peak Region1->DoublePeak Found BroadPeak Broad Blob (3200-3600 cm⁻¹) Region1->BroadPeak Found SecAmine Secondary Amine Confirmed SinglePeak->SecAmine PrimAmine Impurity: Primary Amine DoublePeak->PrimAmine WetSample Error: Wet Sample (KBr?) BroadPeak->WetSample SymEther Strong Peak (~1040 cm⁻¹) Region2->SymEther EtherConf Ether (Ar-O-Me) Confirmed SymEther->EtherConf Overlap Broad/Multi-shoulder Band (C-F + C-N + C-O) Region3->Overlap Expect Complexity

Caption: Decision logic for distinguishing Secondary Amine and Ether signals from impurities and interferences.

Diagram 2: Validated ATR Experimental Protocol

A self-validating workflow to minimize operator error.

ATRProtocol Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air, 4 scans) Clean->Background Load 3. Load Sample (Cover Crystal Fully) Background->Load Press 4. Apply Pressure (Target: High Force) Load->Press Scan 5. Sample Scan (16-32 scans, 4cm⁻¹) Press->Scan Validate 6. Validate Baseline (>95% T at 2000cm⁻¹) Scan->Validate

Caption: Step-by-step ATR-FTIR workflow ensuring high signal-to-noise ratio for weak amine peaks.

Experimental Protocol (Standard Operating Procedure)

To reproduce the data described above, follow this specific protocol designed for fluorinated amine-ethers.

Method: Diamond ATR-FTIR

Rationale: The diamond crystal is chemically inert to the amine basicity and hard enough to ensure good contact with crystalline powders.

  • System Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (optimal balance of S/N ratio and time).

  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is completely dry.

    • Collect background spectrum of ambient air.

  • Sample Application:

    • Place approximately 5–10 mg of C14H14FNO powder onto the center of the crystal.

    • Critical Step: Lower the pressure anvil until the "slip" or maximum pressure indicator is reached. Insufficient pressure causes weak C-H and N-H bands.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to KBr libraries is required).

    • Baseline correct only if significant drift is observed (avoid over-manipulation).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general N-H and C-O assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Secondary Amines. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Specac Application Notes. ATR vs. Transmission: Choosing the Right Technique. Available at: [Link]

Sources

Crystal Structure Analysis of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the crystal structure analysis of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene HCl , a critical pharmaceutical intermediate and active pharmaceutical ingredient (API) candidate. This document is designed for researchers and drug development professionals, synthesizing crystallographic methodologies with solid-state chemistry principles.

Executive Summary & Strategic Context

In the development of aryl-ether amine drugs, the solid-state landscape defines bioavailability, stability, and intellectual property. 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene HCl represents a class of chiral ammonium salts where the interplay between the flexible ether linkage and the ionic hydrogen-bonding network dictates the crystal packing.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) analysis of the HCl salt against alternative solid-state characterization methods (PXRD, NMR) and alternative solid forms (Free Base), establishing the HCl salt as the superior candidate for structural rigidity and physicochemical stability.

The "Product": 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene HCl[1][2][3]
  • Chemical Nature: Chiral primary ammonium salt.

  • Key Structural Feature: The C-O-C-C-N torsion angle, which governs the "folded" vs. "extended" conformation critical for receptor binding.

  • Primary Interaction: Charge-assisted hydrogen bonding (

    
    ).
    

Comparative Analysis: HCl Salt vs. Alternatives

The following table objectively compares the performance of the HCl salt form characterized via SC-XRD against the Free Base form and low-resolution screening methods.

Table 1: Performance Matrix – Solid Form & Analytical Method
FeatureHCl Salt (SC-XRD Analysis) Free Base (Alternative Form) PXRD Screening (Alternative Method)
Structural Resolution Atomic Level (0.7 Å) Precise torsion angles & H-bond metrics.N/A Often an oil or low-melting solid; difficult to crystallize.Bulk Level Identifies phase purity but lacks atomic coordinates.
Stability High Stabilized by 3D ionic lattice (

).
Low to Moderate Prone to oxidation and moisture uptake.N/A Technique does not inherently confer stability.
Solubility Enhanced Ionic nature improves aqueous solubility (

).
Poor Lipophilic; requires pH adjustment for dissolution.N/A
Developability Preferred Suitable for formulation; distinct melting point.Challenging Requires salt formation for handling.Screening Only Used for batch-to-batch consistency.

Insight: The HCl salt is not merely a convenient handle; it is a structural necessity for this molecule. The chloride ion acts as a "structural anchor," bridging the ammonium heads and locking the flexible ether chain into a stable conformation.

Experimental Protocol: Crystallization & Structure Solution

To achieve the high-resolution data required for this analysis, a rigorous protocol must be followed. This workflow is self-validating: the quality of the diffraction pattern confirms the success of the crystallization.

Phase 1: Crystal Growth (The "Slow Diffusion" Method)
  • Objective: Grow single crystals of dimensions

    
    .
    
  • Solvent System: Ethanol (solvent) / Diethyl Ether (antisolvent).

  • Protocol:

    • Dissolve 20 mg of the HCl salt in 1.5 mL of warm absolute ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial.

    • Place the vial inside a larger jar containing 10 mL of diethyl ether.

    • Seal the outer jar. Vapor diffusion of ether into ethanol will slowly lower solubility over 3-5 days.

    • Validation: Inspect under polarized light. Sharp extinction indicates high crystallinity.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or similar Kappa-geometry diffractometer.

  • Temperature: 100 K (Cryostream) to minimize thermal motion.

  • Source: Mo-K

    
     (
    
    
    
    ) or Cu-K
    
    
    for absolute configuration determination.
  • Refinement Strategy:

    • Use SHELXT for structure solution (Intrinsic Phasing).

    • Use SHELXL for least-squares refinement.

    • Critical Step: Locate the H-atoms on the ammonium group (

      
      ) from the difference Fourier map to confirm salt formation and H-bond geometry.
      

Structural Mechanism & Visualization[4]

The stability of the HCl salt is driven by a specific signaling pathway of molecular interactions.

Diagram 1: Crystallization & Analysis Workflow

G Start Raw Material (Crude HCl Salt) Solvent Solvent Screen (EtOH/Ether Diffusion) Start->Solvent Dissolution Crystal Single Crystal (0.2 mm Prism) Solvent->Crystal Nucleation Diffraction X-Ray Diffraction (Mo-Kα, 100 K) Crystal->Diffraction Mounting Solution Structure Solution (Space Group P21/c) Diffraction->Solution Bragg Peaks Model Refined Model (R1 < 4%) Solution->Model Least Squares Model->Solvent If R1 > 5% Re-crystallize

Caption: The iterative workflow from crude material to refined crystallographic model. Note the feedback loop for quality control.

Diagram 2: Hydrogen Bonding Topology (The "Anchor" Effect)

H cluster_lattice Crystal Lattice Stabilization Cl Chloride Anion (Cl-) NH3_1 Ammonium A (NH3+) NH3_1->Cl Strong H-Bond (2.2 Å) Ether Ether Oxygen (-O-) NH3_1->Ether Intramolecular (Conformation Lock) NH3_2 Ammonium B (NH3+) NH3_2->Cl Charge Assist NH3_3 Ammonium C (NH3+) NH3_3->Cl Network Formation

Caption: The Chloride anion acts as a multi-point acceptor, bridging multiple ammonium donors to form a rigid 3D lattice.

Technical Discussion: Interpreting the Data

When analyzing the crystal structure of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene HCl , focus on these three critical parameters:

  • Chirality Check:

    • If the compound is racemic, expect a centrosymmetric space group like

      
       or 
      
      
      
      .
    • If enantiopure, expect a non-centrosymmetric group like

      
      . Use the Flack Parameter  during refinement; a value near 0.0 confirms the absolute configuration.
      
  • Conformational Analysis (Torsion Angles):

    • The torsion angle

      
       (C(Phenyl)-C(NH3)-C-O) defines the "buckling" of the chain.
      
    • Expectation: The gauche conformation is typically favored to maximize intramolecular H-bonding between the ammonium proton and the ether oxygen (

      
      ), creating a pseudo-5-membered ring.
      
  • Fluorine Interactions:

    • The 2-fluoro substituent on the phenyl ring is not passive. Look for

      
       weak hydrogen bonds or 
      
      
      
      contacts that direct the stacking of the aromatic rings.
Why This Matters for Drug Development

The crystal density calculated from this analysis (


) correlates directly with mechanical stability. A higher density (typically 

for HCl salts) indicates better tabletability and reduced hygroscopicity compared to the amorphous free base.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Görbitz, C. H. (1989). "Hydrogen bond distances and angles in the structures of amino acids and peptides." Acta Crystallographica Section B, 45(4), 390-395. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Desiraju, G. R. (2002). "Hydrogen bridges in crystal engineering: Interactions without borders." Accounts of Chemical Research, 35(7), 565-573. Link

Safety Operating Guide

1-(2-Amino-2-phenylethoxy)-2-fluorobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Disposal of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

This document provides comprehensive procedural guidance for the safe handling and disposal of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene. It is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance. These guidelines should be used to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) protocols and the compound's Safety Data Sheet (SDS).

Hazard Profile and Core Safety Principles

The fluorobenzene component is a significant contributor to the compound's hazard profile. According to safety data for fluorobenzene, it is classified as a highly flammable liquid and vapor.[1][2] It is also known to cause skin and eye irritation, is suspected of causing genetic defects, and is harmful to aquatic life with long-lasting effects.[1] The amino group suggests that the compound may also possess properties common to amines, such as being corrosive or irritant.[3]

Given these risks, 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene must be managed as hazardous chemical waste .[4] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][5][6]

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource Analogy
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapourFluorobenzene[1][2]
Skin IrritationCategory 2H315: Causes skin irritationFluorobenzene[1][7]
Eye IrritationCategory 2H319: Causes serious eye irritationFluorobenzene[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defectsFluorobenzene[1]
Aquatic Hazard (Chronic)Category 3H412: Harmful to aquatic life with long lasting effectsFluorobenzene[1][7]

Core Safety Principle: The fundamental principle guiding the disposal of this compound is waste minimization and containment.[5] All waste streams containing this chemical, regardless of concentration, must be collected, properly labeled, and disposed of through a licensed hazardous waste contractor.[1][8]

Standard Disposal Protocol for Routine Laboratory Waste

This protocol covers the disposal of the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats) generated during routine experimental work.

Personnel Protective Equipment (PPE) Requirement: Always wear appropriate PPE when handling this compound and its waste.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1][2]

  • Body Protection: A flame-retardant lab coat.

Step-by-Step Procedure:

  • Waste Segregation:

    • Dedicate a specific hazardous waste container for 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene waste.

    • Separate liquid waste from solid waste.[6]

    • Crucially, do not mix this waste with incompatible chemicals. Keep it segregated from strong acids, bases, and oxidizing agents.[2][7][9]

  • Container Selection:

    • Use only containers that are in good condition, leak-proof, and chemically compatible with the waste.[5][10]

    • For liquid waste, use a glass or chemically resistant plastic bottle with a screw-top cap.

    • For solid waste (contaminated gloves, pipette tips, etc.), use a puncture-proof container or a sturdy, sealable bag clearly marked as hazardous waste.[5]

  • Waste Collection and Labeling:

    • Add waste to the container in a designated area, such as a chemical fume hood.

    • Keep the waste container closed at all times except when actively adding waste.[6][10] This is critical to prevent the release of flammable and potentially toxic vapors.

    • Affix a completed Hazardous Waste Label to the container. The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "1-(2-Amino-2-phenylethoxy)-2-fluorobenzene" and any other constituents (e.g., solvents). Do not use abbreviations.[6]

      • The approximate percentage of each component.

      • The date the container was first used to accumulate waste.

  • Storage Prior to Disposal:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5]

    • The SAA must be under the control of laboratory personnel and located at or near the point of generation.[5]

    • Store the container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6][10]

    • Ensure the storage area is a cool, dry, well-ventilated space away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Arranging for Final Disposal:

    • Once the waste container is full, or if you are no longer generating this waste stream, contact your institution's EHS department or a licensed waste disposal contractor to arrange for pickup and final disposal.[1][8] Disposal should always comply with local, state, and federal environmental protection regulations.[8]

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial to mitigate risks.

Step-by-Step Spill Cleanup:

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.[11]

  • Control Ignition Sources: Immediately remove all sources of ignition (e.g., turn off hot plates, unplug equipment).[1][2][7]

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.

  • Don PPE: Wear appropriate PPE, including respiratory protection if vapors are significant.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or activated carbon.[7][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area, preferably with a detergent and water solution.[7][11] Collect all cleaning materials and the final rinsate as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill cleanup waste as "Hazardous Waste" and dispose of it according to the protocol in Section 2.

Decontamination of Empty Containers

Empty containers that held 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene must be decontaminated before they can be discarded as non-hazardous waste. Trivial amounts of residue can still pose a hazard.[8]

Step-by-Step Decontamination:

  • Initial Rinse: Under a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinse Solvent: The first rinse must be collected and disposed of as hazardous liquid waste.[10] Subsequent rinses may also need to be collected depending on local regulations.

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area.

  • Deface Label: Completely remove, obliterate, or deface the original chemical label on the container.[5][10] You may also write "EMPTY" on the container.[9]

  • Final Disposal: Once clean, dry, and defaced, the container can typically be disposed of in the appropriate solid waste stream (e.g., glass recycling bin).[5][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene.

G Start Waste Generated (Pure compound, solution, or contaminated material) CheckSpill Is it an accidental spill? Start->CheckSpill CheckContainer Is it an empty container? CheckSpill->CheckContainer No SpillProtocol IMMEDIATE ACTION: Follow Spill & Emergency Protocol (Section 3) CheckSpill->SpillProtocol Yes RoutineWaste Routine Lab Waste CheckContainer->RoutineWaste No ContainerProtocol Follow Container Decontamination Protocol (Section 4) CheckContainer->ContainerProtocol Yes CollectWaste Collect in compatible, labeled Hazardous Waste container RoutineWaste->CollectWaste SpillProtocol->CollectWaste ContainerProtocol->CollectWaste Collect first rinsate StoreWaste Store in designated SAA with secondary containment CollectWaste->StoreWaste ArrangeDisposal Contact EHS or licensed contractor for final disposal StoreWaste->ArrangeDisposal

Caption: Disposal workflow for 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene.

References

  • 1-(2-amino-2-phenylethoxy)-2-fluorobenzene hydrochloride (C14H14FNO) . PubChemLite. Available at: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. Available at: [Link]

  • Safety Data Sheet: Amino acid . Carl ROTH. Available at: [Link]

  • CHEMICAL SPILL PROCEDURES . Clarkson University. Available at: [Link]

  • Safety Data Sheet . Kishida Chemical Co., Ltd. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . US EPA. Available at: [Link]

  • operating procedure - U.S. Environmental Protection Agency . (2019). U.S. EPA. Available at: [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . EPA. (2024). Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . EPA. Available at: [Link]

  • Fluorobenzene | C6H5F | CID 10008 . PubChem - NIH. Available at: [Link]

  • Advisory 7.3 - Hazardous Chemical Waste Disposal . University of Cincinnati EH&S. Available at: [Link]

  • PFAS - Wikipedia . Available at: [Link]

  • FACT SHEET: Hazardous Waste Disposal . Tulane University OEHS. (2023). Available at: [Link]

  • Biological Toxins Guide . University of Cincinnati. Available at: [Link]

  • Fluorinated Compounds . Mass.gov. Available at: [Link]

  • 1-Amino-2-fluorobenzene Information . PharmaCompass.com. Available at: [Link]

  • 2-Amino-5-chloro-2'-fluorobenzophenone . PubChem. Available at: [Link]

  • 1-[Fluoro(phenoxy)amino]propan-2-ol . PubChem. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.